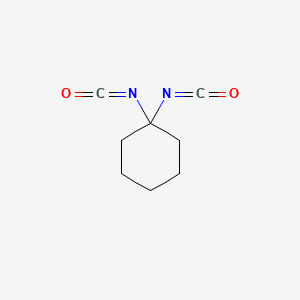
1,1-Diisocyanatocyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diisocyanatocyclohexane is an organic compound with the molecular formula C8H10N2O2. It is a derivative of cyclohexane, where two isocyanate groups are attached to the same carbon atom. This compound is known for its reactivity and is used in various industrial applications, particularly in the production of polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Diisocyanatocyclohexane can be synthesized through the reaction of cyclohexane-1,1-diol with phosgene. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where cyclohexane-1,1-diol is reacted with phosgene in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1,1-Diisocyanatocyclohexane undergoes various chemical reactions, including:
Addition Reactions: It reacts with alcohols to form urethanes.
Polymerization: It can polymerize with compounds containing active hydrogen atoms, such as amines and alcohols, to form polyurethanes.
Hydrolysis: It reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols: Reacts under mild conditions to form urethanes.
Amines: Reacts to form polyurethanes, often requiring a catalyst.
Water: Reacts readily at room temperature to form amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Scientific Research Applications
1,1-Diisocyanatocyclohexane is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of polyurethanes and other polymers.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in drug delivery systems and as a cross-linking agent in biomedical materials.
Industry: Widely used in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds.
Mechanism of Action
The mechanism of action of 1,1-Diisocyanatocyclohexane involves the reaction of its isocyanate groups with compounds containing active hydrogen atoms. This reaction forms strong covalent bonds, leading to the formation of polymers or other products. The molecular targets include hydroxyl and amine groups, which react with the isocyanate groups to form urethanes and ureas, respectively.
Comparison with Similar Compounds
1,4-Diisocyanatocyclohexane: Another isocyanate derivative of cyclohexane, but with isocyanate groups attached to different carbon atoms.
Hexamethylene diisocyanate: A linear diisocyanate used in similar applications.
Isophorone diisocyanate: A cyclic diisocyanate with a different ring structure.
Uniqueness: 1,1-Diisocyanatocyclohexane is unique due to the positioning of its isocyanate groups on the same carbon atom, which influences its reactivity and the types of polymers it can form. This structural feature makes it particularly useful in applications requiring specific polymer properties.
Properties
CAS No. |
53823-29-3 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1,1-diisocyanatocyclohexane |
InChI |
InChI=1S/C8H10N2O2/c11-6-9-8(10-7-12)4-2-1-3-5-8/h1-5H2 |
InChI Key |
WFTKISKQZWBTFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















